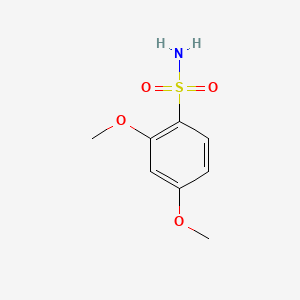

2,4-Dimethoxybenzenesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHCDRVTMABICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424260 | |

| Record name | 2,4-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51770-71-9 | |

| Record name | 2,4-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,4 Dimethoxybenzenesulfonamide and Its Analogs

Classic Synthetic Routes to 2,4-Dimethoxybenzenesulfonamide

The synthesis of this compound is rooted in fundamental principles of electrophilic aromatic substitution and nucleophilic acyl substitution, beginning with the readily available precursor, 1,3-dimethoxybenzene (B93181) (resorcinol dimethyl ether).

Multi-step Reaction Pathways for Benzenesulfonamide (B165840) Scaffold Construction

The construction of the this compound scaffold is typically achieved through a two-step process: chlorosulfonation of the aromatic ring followed by amidation.

The primary and most direct route involves the electrophilic substitution of 1,3-dimethoxybenzene using chlorosulfonic acid. The reaction is typically performed in a chlorinated solvent like chloroform. The highly activated nature of the 1,3-dimethoxybenzene ring, due to the two electron-donating methoxy (B1213986) groups, facilitates this reaction. These groups direct the incoming electrophile to the ortho and para positions. The 4-position is favored, leading to the formation of the key intermediate, 2,4-dimethoxybenzenesulfonyl chloride. stackexchange.com

An alternative pathway, which avoids the direct use of the often aggressive chlorosulfonic acid, involves a two-stage conversion. First, the aromatic precursor is sulfonated using concentrated sulfuric acid to produce the corresponding sulfonic acid. sciencemadness.org This sulfonic acid is then isolated as a stable salt, for instance, potassium 2,5-dimethoxybenzenesulfonate in a related synthesis. sciencemadness.org In the second stage, this sulfonate salt is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the desired sulfonyl chloride intermediate. sciencemadness.org

The final step in the classic synthesis is the amidation of the 2,4-dimethoxybenzenesulfonyl chloride intermediate. This is a nucleophilic substitution reaction where the sulfonyl chloride is treated with an excess of aqueous or anhydrous ammonia (B1221849). The nitrogen atom of ammonia attacks the electrophilic sulfur atom, displacing the chloride ion and forming the stable sulfonamide C-S-N bond, yielding the final product, this compound. sciencemadness.org

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reaction | Typical Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 0 | Precursor Synthesis | Resorcinol, Dimethyl sulfate, NaOH | 1,3-Dimethoxybenzene | prepchem.com |

| 1a | Direct Chlorosulfonation | 1,3-Dimethoxybenzene, Chlorosulfonic acid (ClSO₃H) | 2,4-Dimethoxybenzenesulfonyl chloride | |

| 1b | Indirect Sulfonyl Chloride Formation (Step 1) | 1,3-Dimethoxybenzene, H₂SO₄ | 2,4-Dimethoxybenzenesulfonic acid (or its salt) | sciencemadness.org |

| 1c | Indirect Sulfonyl Chloride Formation (Step 2) | 2,4-Dimethoxybenzenesulfonic acid salt, PCl₅ or SOCl₂ | 2,4-Dimethoxybenzenesulfonyl chloride | sciencemadness.org |

| 2 | Amidation | 2,4-Dimethoxybenzenesulfonyl chloride, Ammonia (NH₃) | This compound | sciencemadness.org |

Reaction Mechanisms and Intermediate Characterization in this compound Synthesis

The core reaction, chlorosulfonation, proceeds via an electrophilic aromatic substitution (SEAr) mechanism. stackexchange.com At lower temperatures, chlorosulfonic acid undergoes auto-protolysis and dissociation to generate the potent electrophile, the chlorosulfonium ion (SO₂Cl⁺). stackexchange.com

The mechanism unfolds as follows:

Generation of the Electrophile : 3 ClSO₃H ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺

Electrophilic Attack : The electron-rich π-system of the 1,3-dimethoxybenzene ring attacks the SO₂Cl⁺ electrophile. The two methoxy groups are strongly activating and ortho-, para-directing. The attack occurs predominantly at the C4 position (para to one methoxy group and ortho to the other), which is sterically accessible and electronically enriched. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation : A base (such as the SO₃Cl⁻ counter-ion or another molecule of chlorosulfonic acid) abstracts a proton from the C4 carbon, restoring the aromaticity of the ring and yielding the 2,4-dimethoxybenzenesulfonyl chloride product. stackexchange.com

The primary intermediate in this synthesis is 2,4-dimethoxybenzenesulfonyl chloride. Its identity and purity are confirmed using standard analytical techniques.

Table 2: Characterization Data for the Intermediate 2,4-Dimethoxybenzenesulfonyl chloride

| Property | Data | Reference |

|---|---|---|

| CAS Number | 63624-28-2 | nih.gov |

| Molecular Formula | C₈H₉ClO₄S | nih.gov |

| Molecular Weight | 236.67 g/mol | nih.gov |

| Melting Point | 65–70°C | |

| FT-IR (cm⁻¹) | ~1370 (S=O asymmetric stretch), ~1170 (S=O symmetric stretch), ~1250 (C-O stretch) | |

| ¹H NMR (ppm) | Aromatic protons (δ 6.8–7.5 ppm), Methoxy protons (δ ~3.8 ppm) |

Derivatization and Analog Synthesis of this compound

The primary sulfonamide group (-SO₂NH₂) of this compound serves as a versatile handle for further chemical modification, allowing for the synthesis of a wide array of N-substituted analogs.

Synthetic Approaches for N-Substituted this compound Derivatives

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, creating a nucleophilic sulfonamide anion. This anion can then react with various electrophiles to form N-substituted derivatives.

N-Alkylation is typically achieved by deprotonating the sulfonamide with a suitable base, followed by a nucleophilic substitution (Sₙ2) reaction with an alkyl halide. A common and effective protocol involves using a base such as potassium tert-butoxide in an anhydrous solvent, often with a catalyst like tetrabutylammonium (B224687) iodide to enhance the reactivity of the sulfonamide anion. lookchem.com

N-Arylation connects an aryl group to the sulfonamide nitrogen. While classic conditions can be harsh, modern cross-coupling reactions are more efficient. The copper-catalyzed Ullmann condensation and Chan-Lam coupling reactions are prominent strategies. nie.edu.sgrsc.org A typical procedure involves reacting the sulfonamide with an aryl bromide or iodide in the presence of a copper(I) salt (e.g., CuI), a base (e.g., K₃PO₄ or Cs₂CO₃), and often a ligand, although ligand-free systems have been developed. nie.edu.sg These reactions tolerate a variety of functional groups on the aryl halide. nie.edu.sgnih.gov

Table 3: General Strategies for N-Substitution

| Transformation | Methodology | Key Reagents | Reference |

|---|---|---|---|

| N-Alkylation | Deprotonation followed by Sₙ2 | Base (e.g., t-BuOK), Alkyl Halide (R-X) | lookchem.com |

| N-Arylation | Copper-Catalyzed Cross-Coupling | Cu(I) salt, Base (e.g., K₃PO₄), Aryl Halide (Ar-X) | nie.edu.sg |

The introduction of heterocyclic rings onto the sulfonamide nitrogen follows the same principles as N-arylation. Halo-substituted heterocycles (e.g., chloro- or bromopyrimidines, -pyridines, or -thiazoles) can be coupled with this compound using copper-catalyzed cross-coupling conditions. nie.edu.sg

More advanced strategies employ different catalytic systems to construct complex heterocyclic systems. For example, N-heterocyclic carbene (NHC) catalysis can be used to facilitate the reaction between sulfonamide-derived precursors (like N-tosyl hydrazones) and other reagents to build new heterocyclic rings attached to the sulfonamide nitrogen, such as in the synthesis of phthalidyl sulfonohydrazones. nih.gov The development of NHC precursors is a field of study in itself, with various methods available for their synthesis. beilstein-journals.orgresearchgate.net These modern methods offer pathways to novel and structurally diverse analogs that are not accessible through classic substitution reactions. beilstein-journals.org

Modification of Methoxy Substituents on the Benzene (B151609) Ring

The modification of the methoxy groups on the this compound scaffold is a key strategy for creating analogs with potentially different physicochemical and biological properties. While direct modification of the final sulfonamide is challenging, the O-demethylation of methoxy-substituted aromatic rings is a well-established transformation in organic synthesis. These methods can be applied to 2,4-dimethoxybenzene or its derivatives at an appropriate stage in the synthetic sequence.

Common strategies for O-demethylation involve the use of strong Lewis acids or Brønsted acids. chem-station.com Boron tribromide (BBr₃) is a highly effective, albeit potent, reagent for cleaving methyl ethers. chem-station.com The reaction typically proceeds by forming a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Due to its high reactivity, these reactions are often initiated at low temperatures, such as -78°C. chem-station.com Similarly, aluminum chloride (AlCl₃), another strong Lewis acid, can effect O-demethylation, often requiring heat. chem-station.com Strong Brønsted acids, like 48% hydrobromic acid (HBr), can also be used, typically at high temperatures, to protonate the ether oxygen, facilitating a nucleophilic attack by the bromide ion. chem-station.com

Alternative methods that avoid harsh acidic conditions include the use of alkyl thiols in basic conditions. chem-station.com For instance, the odorless 1-dodecanethiol (B93513) can be used in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) to achieve demethylation in good yields. chem-station.com In the pursuit of greener chemistry, microbial catabolism presents a promising alternative. Specific enzymes, such as cytochrome P450 aromatic O-demethylases, are capable of cleaving aryl-O-methyl bonds as a critical step in the breakdown of lignin, a natural polymer rich in methoxylated aromatic units. researchgate.net This biocatalytic approach could offer a highly selective and environmentally benign route to hydroxylated analogs. researchgate.net Furthermore, catalytic methods using reagents like zirconium tetrachloride (ZrCl₄) have been developed for the selective demethylation of polymethoxybenzene compounds. google.comgoogle.com

Table 1: Selected Methods for O-Demethylation of Aromatic Methoxy Groups This table is interactive. Click on the headers to sort.

| Reagent/Method | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | Low temperature (-78°C to 0°C) | High reactivity and effectiveness | Harsh reagent, reacts violently with water | chem-station.com |

| Aluminum Chloride (AlCl₃) | Heating required, often in dichloromethane (B109758) or acetonitrile | Strong Lewis acid | Lower reactivity than BBr₃, harsh conditions | chem-station.com |

| Hydrobromic Acid (HBr, 47%) | High temperature (approx. 130°C) | Simple procedure | Requires high temperatures and strong acid | chem-station.com |

| Alkyl Thiols (e.g., 1-dodecanethiol) | Basic conditions (e.g., NaOH) in a high-boiling solvent (e.g., NMP) | Avoids strong acids | Unpleasant odor with low molecular weight thiols | chem-station.com |

| Microbial O-demethylase | Biocatalytic conversion | Environmentally benign, high selectivity | Often reaction-specific, may require process development | researchgate.net |

Exploration of Hybrid Compounds Bearing the Sulfonamide Moiety

The strategy of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful tool in medicinal chemistry. The benzenesulfonamide scaffold, including the 2,4-dimethoxy substituted variant, serves as a valuable anchor for creating novel hybrid compounds.

A notable example is the synthesis of hybrids incorporating the thiazolidin-4-one ring system. nih.govresearchgate.net In one study, two series of novel thiazolidin-4-one benzenesulfonamide arylidene hybrids were designed and synthesized. nih.gov The synthesis involves a cyclocondensation reaction. For instance, sulfamethoxazole-incorporated 4-thiazolidinone (B1220212) hybrids were synthesized via a cyclocondensation reaction involving 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, various aryl aldehydes, and thioglycolic acid (mercaptoacetic acid). nih.gov This approach demonstrates the feasibility of attaching complex heterocyclic systems to the benzenesulfonamide core.

The design of these hybrids is often rational, aiming to combine the known activities of each moiety. nih.gov For example, the thiazolidin-4-one motif is a recognized pharmacophore, and the sulfonamide unit is present in numerous drugs. nih.gov By linking these structures, researchers aim to create new chemical entities with enhanced or novel properties. In one study, various synthesized thiazolidin-4-one benzenesulfonamide hybrids were evaluated for their activity as PPARγ agonists. nih.govresearchgate.net

Table 2: Examples of Synthesized Benzenesulfonamide Hybrid Series This table is interactive. Click on the headers to sort.

| Hybrid Series | Core Moieties | Synthetic Approach | Potential Application Explored | Citations |

|---|---|---|---|---|

| Thiazolidin-4-one benzenesulfonamide arylidene hybrids | Benzenesulfonamide, Thiazolidin-4-one, Arylidene | Multicomponent reaction/cyclocondensation | PPARγ agonism | nih.govresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is critical for developing sustainable industrial processes. This involves a shift towards methodologies that reduce waste, minimize energy consumption, and utilize less hazardous substances.

Application of Sustainable Alternatives and Catalytic Approaches

Traditional methods for synthesizing sulfonamides often rely on stoichiometric reagents and harsh conditions. Green chemistry seeks to replace these with more sustainable catalytic approaches that enhance efficiency and reduce environmental impact.

A key area of development is the use of novel catalysts. For example, a magnetite-immobilized nano-ruthenium catalyst (nano-Ru/Fe₃O₄) has been developed for the direct coupling of sulfonamides and alcohols, a process that forms the C-N bond with high selectivity and generates only water as a byproduct. acs.org The magnetic nature of the catalyst simplifies its recovery and reuse, a significant advantage for industrial applications. acs.org Another approach utilizes molecular iodine as a catalyst in water for the reaction of benzenesulfonohydrazides with tertiary amines to yield sulfonamides. sci-hub.se

Alternative energy sources are also being employed to drive reactions more efficiently. Ultrasound-assisted and microwave-assisted syntheses have been shown to be effective for preparing sulfonamide derivatives of cyclic arylguanidines, often leading to shorter reaction times and high yields. nih.gov These methods represent a move away from conventional heating, which can be energy-intensive. nih.gov Solvent-free, or neat, reaction conditions also represent a significant green advancement, eliminating the need for solvents altogether. sci-hub.se For example, the N-alkylation of sulfonamides with alcohols has been achieved using manganese dioxide as a catalyst under neat conditions. sci-hub.se

Table 3: Sustainable and Catalytic Approaches for Sulfonamide Synthesis This table is interactive. Click on the headers to sort.

| Method | Catalyst / Conditions | Key Advantages | Byproducts | Citations |

|---|---|---|---|---|

| Direct Coupling of Alcohols and Sulfonamides | Nano-Ru/Fe₃O₄ (magnetic) | Recyclable catalyst, high selectivity | Water | acs.org |

| Reaction of Sulfonyl Chlorides with Amines | Ultrasound (40 kHz) or Microwave (50 W) in water | Rapid reaction times, use of water as solvent | Salts | nih.gov |

| Reaction of Sulfonohydrazides with Amines | Molecular Iodine (I₂) in water | Use of water as a green solvent | - | sci-hub.se |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org It provides a different perspective from reaction yield, as a reaction can have a 100% yield but still generate significant waste if it produces byproducts. libretexts.org The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 primescholars.comlibretexts.org

A higher atom economy signifies a more sustainable process with less waste. youtube.com Addition reactions, for example, can have a 100% atom economy as all reactant atoms are incorporated into the single product. libretexts.org In contrast, substitution and elimination reactions inherently have lower atom economies due to the formation of byproducts.

To illustrate, consider a traditional, hypothetical synthesis of this compound:

Step 1 (Chlorosulfonation): 1,3-Dimethoxybenzene reacts with chlorosulfonic acid to form 2,4-dimethoxybenzenesulfonyl chloride.

C₈H₁₀O₂ + HSO₃Cl → C₈H₉ClO₄S + H₂O

Step 2 (Amination): The resulting sulfonyl chloride reacts with ammonia to form this compound.

C₈H₉ClO₄S + 2NH₃ → C₈H₁₁NO₄S + NH₄Cl

Table 4: Hypothetical Atom Economy Calculation for a Traditional Synthesis of this compound This table is interactive. Click on the headers to sort.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | Reactant |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | Reactant |

| Ammonia | NH₃ | 17.03 | Reactant (2 equiv.) |

| Total Reactant Mass | 288.74 | ||

| This compound | C₈H₁₁NO₄S | 217.24 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

| Ammonium Chloride | NH₄Cl | 53.49 | Byproduct |

| Total Product Mass | 288.75 |

| Calculated Atom Economy | | 75.2% | |

Use of Environmentally Benign Solvents and Reaction Conditions

Solvents account for a significant portion of the material used in chemical manufacturing and are a major source of environmental concern. nih.gov Green chemistry emphasizes reducing solvent use or replacing hazardous solvents with environmentally benign alternatives. nih.gov

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. sci-hub.semdpi.com Facile and environmentally friendly methods for sulfonamide synthesis have been developed using water as the solvent, often with a simple base like sodium carbonate or under dynamic pH control, which eliminates the need for organic bases. sci-hub.semdpi.comrsc.org These aqueous methods can produce high yields and pure products that are easily isolated by filtration. rsc.org

When organic solvents are necessary, greener substitutes are preferred. Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as replacements for traditional petroleum-based solvents. mdpi.comresearchgate.net Other solvents like sulfoxides and sulfones (e.g., DMSO, sulfolane) have also been explored for certain applications. rsc.org The ultimate goal is to move towards solvent-free reactions where possible, which can be achieved through mechanochemistry (grinding) or by running reactions neat, especially when catalyzed. sci-hub.senih.gov The selection of a solvent is a critical decision in process design, with tunable or switchable solvents also emerging as innovative solutions that can facilitate both reaction and product separation, thereby minimizing energy consumption and waste. witpress.comacs.org

Table 5: Comparison of Solvents for Sulfonamide Synthesis This table is interactive. Click on the headers to sort.

| Solvent | Classification | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Dichloromethane (DCM), Toluene | Traditional/Hazardous | Good solubility for many organic reagents | Toxic, environmentally persistent, derived from petroleum | nih.gov |

| Water (H₂O) | Green/Benign | Non-toxic, non-flammable, cheap, readily available | Poor solubility for nonpolar reactants, high energy for removal | sci-hub.senih.govmdpi.comrsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green/Bio-derived | Derived from renewable resources, favorable performance | Can form peroxides | mdpi.com |

| Dimethyl Sulfoxide (DMSO) / Sulfolane | Dipolar Aprotic | High boiling point, good solvating power | Can be difficult to remove, potential for side reactions | rsc.orgwitpress.com |

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethoxybenzenesulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. weebly.com It provides detailed information about the chemical environment, connectivity, and three-dimensional structure of molecules at an atomic level. weebly.com For derivatives of 2,4-dimethoxybenzenesulfonamide, both one-dimensional (¹H, ¹³C) and advanced multi-dimensional NMR experiments are employed.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the carbon-hydrogen framework of this compound derivatives. researchgate.netresearchgate.net The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of nearly every atom in the molecule.

In the ¹H NMR spectrum, the aromatic protons of the 2,4-dimethoxybenzene ring typically appear as a set of signals in the range of δ 6.5-7.8 ppm. ripublication.com The specific splitting pattern is dictated by the substitution on the sulfonamide nitrogen. The two methoxy (B1213986) groups (-OCH₃) give rise to sharp singlet signals, usually found in the upfield region around δ 3.8-4.0 ppm. The protons of the sulfonamide group (SO₂NH₂) typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aromatic carbons are observed in the downfield region (δ 110-165 ppm), with the carbons directly attached to the oxygen atoms of the methoxy groups being the most deshielded. The methoxy carbons themselves typically resonate around δ 55-57 ppm. researchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often used to establish connectivity. researchgate.netyoutube.comyoutube.com COSY experiments reveal proton-proton coupling networks, helping to assign adjacent protons on the aromatic ring, while HSQC correlates directly bonded proton and carbon atoms, confirming their assignments. youtube.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core Structure. Note: Chemical shifts are dependent on the solvent and the nature of substituents on the sulfonamide nitrogen.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Multiplicity (¹H NMR) |

| H-3 | ~6.6 | ~98 | Doublet (d) |

| H-5 | ~6.7 | ~105 | Doublet of doublets (dd) |

| H-6 | ~7.8 | ~130 | Doublet (d) |

| C-1 (C-SO₂) | N/A | ~128 | N/A |

| C-2 (C-OCH₃) | N/A | ~163 | N/A |

| C-4 (C-OCH₃) | N/A | ~160 | N/A |

| 2-OCH₃ | ~3.9 | ~56 | Singlet (s) |

| 4-OCH₃ | ~3.8 | ~56 | Singlet (s) |

| -SO₂NH- | Variable | N/A | Broad Singlet (br s) |

Variable Temperature NMR Spectroscopy for Conformational Dynamics

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes in molecules, such as conformational changes or restricted bond rotation. scielo.brresearchgate.net In this compound derivatives, restricted rotation can occur around the C-S bond and the S-N bond. This restricted rotation can lead to the presence of multiple conformers at room temperature, which may interconvert slowly on the NMR timescale, resulting in broadened signals or the appearance of multiple sets of signals for a single compound. st-andrews.ac.uk

By recording NMR spectra at different temperatures, the energy barrier for these rotational processes can be determined. st-andrews.ac.uk As the temperature is increased, the rate of interconversion between conformers increases. At a certain temperature, known as the coalescence temperature, the separate signals for the different conformers merge into a single, time-averaged signal. st-andrews.ac.uk Conversely, lowering the temperature can slow down the interconversion, leading to sharper signals for each individual conformer, allowing for their individual characterization. scielo.brresearchgate.net This analysis provides crucial insights into the molecule's flexibility and the steric and electronic factors that govern its preferred three-dimensional shape in solution. researchgate.net

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. researchgate.net While nominal mass spectrometry might identify a molecular ion peak at m/z 217 for the parent this compound, HRMS can distinguish its exact mass (e.g., 217.0409 for C₈H₁₁NO₄S) from other possible combinations of atoms that might have the same nominal mass. This capability is indispensable for confirming the identity of a newly synthesized derivative and differentiating it from potential impurities or alternative products. nih.gov

Fragmentation Patterns and Structural Information from MS

In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure of the compound. chemguide.co.uk For arylsulfonamides, a particularly common and diagnostic fragmentation pathway involves the extrusion of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov

This rearrangement process is influenced by substituents on the aromatic ring. nih.gov In the case of this compound derivatives, other significant fragmentation pathways include the cleavage of the sulfur-nitrogen bond and the loss of the methoxy groups. Analysis of these fragments, often aided by tandem mass spectrometry (MS/MS), allows researchers to piece together the molecular structure and confirm the location of various substituents. nih.govnih.gov

Table 2: Common Fragment Ions Observed in the Mass Spectra of this compound Derivatives.

| Fragment Description | Mass Loss (from Molecular Ion, M⁺) | Significance |

| Loss of Sulfur Dioxide | -64 Da (SO₂) | Diagnostic for arylsulfonamides. nih.gov |

| Loss of a Methoxy Radical | -31 Da (•OCH₃) | Indicates the presence of methoxy groups. |

| Loss of Sulfonamide Group | -79 Da (•SO₂NH) or -80 Da (SO₂NH₂) | Cleavage of the Aryl-S bond. |

| Cleavage of S-N bond | Variable | Depends on the substituent on the nitrogen atom. |

| Loss of Methyl Radical | -15 Da (•CH₃) | Fragmentation of a methoxy group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. libretexts.org It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule.

For this compound and its derivatives, the IR spectrum will display several characteristic absorption bands. The sulfonamide group is identified by strong, asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration of a primary or secondary sulfonamide gives a distinct peak in the range of 3400-3200 cm⁻¹. ripublication.comchemicalbook.com

Other key absorptions include C-H stretching from the aromatic ring (around 3100-3000 cm⁻¹) and the methoxy groups (2950-2850 cm⁻¹), C=C stretching vibrations within the aromatic ring (around 1600-1450 cm⁻¹), and C-O stretching from the methoxy groups (around 1250 cm⁻¹ and 1050 cm⁻¹). libretexts.orglumenlearning.com The presence or absence of these characteristic bands provides quick confirmation of the key functional groups in the molecule. pressbooks.pub

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Sulfonamide (N-H) | Stretching | 3400 - 3200 | Medium-Strong |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic (C-H of OCH₃) | Stretching | 2950 - 2850 | Medium |

| Sulfonyl (S=O) | Asymmetric Stretching | 1370 - 1330 | Strong |

| Sulfonyl (S=O) | Symmetric Stretching | 1180 - 1160 | Strong |

| Aromatic (C=C) | In-ring Stretching | 1600 - 1450 | Medium-Variable |

| Ether (Aryl-O-C) | Asymmetric Stretching | ~1250 | Strong |

| Ether (Aryl-O-C) | Symmetric Stretching | ~1050 | Strong |

| Sulfonamide (S-N) | Stretching | 940 - 900 | Medium |

X-ray Diffraction and Crystallography for Solid-State Architecture

X-ray diffraction and crystallography are powerful techniques for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This provides invaluable information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing. In the study of this compound derivatives, these methods have been instrumental in understanding their solid-state architecture.

The data obtained from X-ray diffraction studies are not limited to simple structural determination but are crucial for more advanced analyses, such as understanding the subtle forces that govern the supramolecular assembly of these molecules.

Table 1: Crystallographic Data for a Representative Sulfonamide Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | N-(4-bromophenyl)-4-methoxybenzenesulfonamide | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21 | researchgate.net |

| a (Å) | 11.9124(7) | researchgate.net |

| b (Å) | 4.9670(3) | researchgate.net |

| c (Å) | 11.9124(7) | researchgate.net |

| β (°) | 104.71 | researchgate.net |

| Volume (ų) | 681.74(7) | researchgate.net |

| Z | 2 | researchgate.net |

The crystal packing of sulfonamides is largely governed by a variety of intermolecular interactions, with hydrogen bonds playing a predominant role. nih.govnih.gov In many sulfonamide crystal structures, classical N-H···O hydrogen bonds are observed, often leading to the formation of dimers or chains. researchgate.netnih.gov For example, in N-(2,4-dichlorophenyl)-2,4-dimethylbenzenesulfonamide, molecules form inversion dimers linked by pairs of N-H···O hydrogen bonds. nih.gov

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis and the associated 2D fingerprint plots are employed. nih.govresearchgate.netnih.gov This method allows for the visualization and quantification of all intermolecular contacts in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.govset-science.com

Fingerprint plots provide a two-dimensional representation of the distribution of intermolecular contacts, plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). set-science.comcrystalexplorer.net These plots can be decomposed to show the relative contributions of different types of interactions. For many organic compounds, H···H interactions are the most abundant. nih.govnih.gov In sulfonamides, O···H/H···O and C···H/H···C contacts are also significant, reflecting the importance of hydrogen bonding and other weak interactions in the crystal packing. nih.gov Sharp spikes in the fingerprint plots are characteristic of strong interactions like O-H···O hydrogen bonds, while more diffuse features correspond to weaker contacts. nih.govresearchgate.net

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Sulfonamide Derivative

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 31.6 | nih.gov |

| O···H/H···O | 15.0 | nih.gov |

| C···H/H···C | 15.5 | nih.gov |

| C···C | 4.0 | nih.gov |

| N···H | 2.2 | nih.gov |

The dihedral angle between the two aromatic rings in the sulfonamide molecule is a key conformational parameter that influences the supramolecular assembly. nih.govnih.gov This angle can vary considerably between different sulfonamide derivatives, affecting how the molecules pack in the solid state. nih.gov The study of a series of related sulfonamides allows for the identification of recurrent hydrogen-bonding motifs and an understanding of how specific functional groups direct the self-assembly process. nih.gov This comparative approach is crucial for crystal engineering, where the goal is to design molecules that will crystallize in a predictable manner to achieve desired material properties. au.dk

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to electronic transitions between different energy levels. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene (B151609) ring.

The position and intensity of these absorption bands can be influenced by the substituents on the aromatic ring and the solvent used for the measurement. sciencepublishinggroup.com Auxochromic groups, such as the methoxy groups in this compound, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. The polarity of the solvent can also affect the spectrum by stabilizing or destabilizing the ground and excited states of the molecule. sciencepublishinggroup.com

Computational Chemistry and Molecular Modeling of 2,4 Dimethoxybenzenesulfonamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties of 2,4-Dimethoxybenzenesulfonamide. Methods like Density Functional Theory (DFT) are employed to investigate the molecule's geometry, electronic structure, and chemical bond interactions. nih.gov These calculations can determine parameters such as ionization energy and electron affinity, which are crucial for predicting the compound's reactivity. researchgate.net

Studies on similar sulfonamide compounds have utilized DFT to characterize the molecule and understand its stability and charge delocalization through Natural Bond Orbital (NBO) analysis. nih.gov For instance, research on (E)-4-((4-chlorobenzylidene) amino) benzene (B151609) sulfonamide used DFT to explain electronic transitions and identify sites for electrophilic and nucleophilic attack. researchgate.net Similar computational approaches on this compound would elucidate the influence of the two methoxy (B1213986) groups on the electron distribution and reactivity of the benzene sulfonamide core.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent the type of data generated from quantum chemical calculations.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govrjb.ro This method is instrumental in drug design and has been applied to various benzenesulfonamide (B165840) derivatives to explore their potential as anticancer and antimicrobial agents. nih.govrjb.ronih.gov

Ligand-Protein Interactions and Binding Site Analysis

In molecular docking studies, the interactions between the ligand, such as this compound, and the amino acid residues of the target protein's binding site are analyzed. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, studies on other sulfonamides have identified key hydrogen bond interactions with amino acid residues like Gln92, Thr200, and His68 in the active site of human carbonic anhydrase IX. rsc.org Analysis of the binding site reveals the specific residues that are crucial for the ligand's affinity and selectivity. nih.gov Aromatic interactions, such as π-π stacking, also play a significant role in the binding of ligands to proteins. nih.gov

Prediction of Binding Affinity and Pose

A primary goal of molecular docking is to predict the binding affinity and the binding pose of the ligand within the protein's active site. biorxiv.orgresearchgate.net The binding affinity is often expressed as a scoring function, which estimates the free energy of binding. physchemres.org A lower binding energy generally indicates a more stable ligand-protein complex. nih.gov The predicted pose reveals the three-dimensional orientation of the ligand, which is crucial for its inhibitory or activating effect on the protein. biorxiv.org Studies on similar sulfonamides have reported binding energies and have used this data to rank potential drug candidates. rsc.org For this compound, docking studies would be essential to predict its potential biological targets and its efficacy as an inhibitor.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | Predicted free energy of binding. |

| Interacting Residues | TYR 219, LYS 283, GLU 110 | Key amino acids in the binding pocket. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the protein. |

| RMSD (Å) | 1.8 | Root Mean Square Deviation from a reference pose. |

Note: The values in this table are illustrative and represent the type of data generated from molecular docking studies.

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Molecular dynamics (MD) simulations provide detailed information on the conformational changes and flexibility of molecules over time. mdpi.comnih.gov These simulations are crucial for understanding how a molecule like this compound behaves in a biological environment, such as in solution or when bound to a protein. nih.govnih.gov

MD simulations can reveal the conformational landscape of a molecule, identifying the most stable and frequently adopted shapes. nih.gov This is particularly important for flexible molecules that can adopt multiple conformations, as the bioactive conformation may not be the lowest in energy. nih.gov Furthermore, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking. rsc.org By simulating the complex over a period of time, researchers can observe whether the ligand remains stably bound in the predicted pose. rsc.org Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to quantify the stability of the complex and the flexibility of its components. rsc.orgnih.gov

Scaffold-Based Computational Approaches in Medicinal Chemistry

The benzenesulfonamide structure serves as a common scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents. nih.gov Scaffold-based computational approaches leverage this common core to design new molecules with improved properties.

Generation and Analysis of Molecular Hierarchies

In scaffold-based design, a central molecular scaffold, like the one in this compound, is identified. nih.gov From this scaffold, a molecular hierarchy can be generated by systematically adding or modifying functional groups. nih.gov This allows for the exploration of the chemical space around the core structure to optimize for properties such as binding affinity, selectivity, and pharmacokinetic profiles. Computational tools can be used to generate large virtual libraries of derivatives and then screen them for desired characteristics, accelerating the drug discovery process. nih.gov The 2,4-dimethoxy substitution pattern on the benzenesulfonamide scaffold represents one such modification that can be systematically varied and analyzed using these computational approaches.

Structural Classification and Activity Prediction using Sulfonamide Scaffolds

Detailed research into the structural classification and activity prediction for the specific this compound scaffold is not extensively available in the public domain. However, the principles of such studies can be extrapolated from research on closely related sulfonamide-containing molecules. These investigations typically involve the generation of quantitative structure-activity relationship (QSAR) models and the use of molecular docking simulations to predict the binding affinity of the compound to various protein targets.

For a hypothetical analysis, a dataset of this compound derivatives could be constructed, as shown in the interactive table below. In a real-world scenario, this table would be populated with experimentally determined biological activities (e.g., IC₅₀ values) against a specific target.

Interactive Data Table: Hypothetical Derivatives of this compound for QSAR Analysis

| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | LogP | Predicted Activity (Arbitrary Units) |

| 1 | H | H | 217.24 | 1.2 | 5.8 |

| 2 | H | CH₃ | 231.27 | 1.6 | 6.2 |

| 3 | H | C₂H₅ | 245.30 | 2.0 | 6.5 |

| 4 | Cl | H | 251.69 | 1.9 | 7.1 |

| 5 | Cl | CH₃ | 265.71 | 2.3 | 7.5 |

The data in this table, though hypothetical, illustrates the initial step in a computational study. Researchers would then use various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to develop a mathematical model that correlates these properties with the observed biological activity. Such a model would then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the efforts of medicinal chemists.

The structural classification of this compound and its derivatives would also involve a thorough analysis of their conformational preferences. The dihedral angles between the benzene ring and the sulfonamide group, as well as the orientation of the methoxy groups, can significantly impact the molecule's ability to fit into the binding pocket of a target protein. Molecular mechanics and quantum mechanics calculations are employed to determine the most stable conformations and to understand the energy barriers between different rotational states.

Structure Activity Relationship Sar Studies of 2,4 Dimethoxybenzenesulfonamide Derivatives

Impact of Substituents on Biological Activity

While direct comparative studies on all positional isomers of dimethoxybenzenesulfonamide are not extensively detailed in the provided context, the principles of medicinal chemistry underscore the importance of this factor. For instance, moving the methoxy (B1213986) groups from the 2,4-positions to other positions, such as 2,5- or 3,4-, would alter the molecule's dipole moment and steric profile. This change can dramatically affect key interactions like hydrogen bonding and hydrophobic contacts with a biological target. The failure of certain isomers to form co-crystals in unrelated studies due to steric hindrance and preferential intramolecular hydrogen bonding highlights how substituent placement can govern intermolecular interactions, a principle that is directly applicable to drug-receptor binding nih.gov.

| Isomer | Substitution Pattern | Anticipated Effect on Biological Potency |

|---|---|---|

| This compound | Ortho, Para | Serves as the reference compound for SAR studies. |

| 2,5-Dimethoxybenzenesulfonamide | Ortho, Meta | Expected to alter binding affinity due to changes in steric and electronic properties relative to the 2,4-isomer. |

| 3,4-Dimethoxybenzenesulfonamide | Meta, Para | Likely to exhibit a different potency profile by presenting a distinct edge for interaction with a target protein. |

| 2,6-Dimethoxybenzenesulfonamide | Ortho, Ortho | May show reduced activity due to potential steric hindrance near the sulfonamide group, possibly impeding target engagement nih.gov. |

The sulfonamide group (-SO₂NH₂) is a privileged pharmacophore in drug discovery, known for its ability to mimic a carboxylate group and act as a hydrogen bond donor and acceptor. Its presence is often central to the biological activity of this class of drugs, which spans from antimicrobial to anticancer effects mdpi.comnih.govnih.gov.

In the context of this compound, the key moieties are:

The Sulfonamide Moiety : This group is typically essential for binding to the target, often forming critical hydrogen bonds within a receptor's active site.

The Aryl Ring (Benzene) : This provides a scaffold for the substituents and can engage in hydrophobic or pi-stacking interactions with the target.

The Dimethoxy Substituents : The two methoxy groups at the 2- and 4-positions significantly influence the electronic nature of the aryl ring. They are electron-donating groups that can affect the acidity of the sulfonamide proton and participate in specific interactions within the binding pocket. SAR studies on other sulfonamides have shown that such substitutions are crucial for potency and selectivity nih.gov.

Design and Synthesis of SAR-Guided Analogs

Information gleaned from initial SAR studies provides a roadmap for the rational design and synthesis of new analogs with improved properties. This iterative process aims to enhance potency, selectivity, and other pharmacological parameters by systematically modifying the lead compound. nih.gov

To further probe the SAR of this compound, medicinal chemists would undertake systematic modifications at two primary sites:

Aryl Ring Modification : This involves replacing or adding substituents to the dimethoxy-substituted benzene (B151609) ring. For example, one methoxy group could be replaced with a halogen to probe the effect of electron-withdrawing groups, or with a larger alkoxy group to test for steric tolerance in the binding pocket.

Amide Nitrogen Modification : The hydrogen atoms on the sulfonamide nitrogen can be replaced with various alkyl or aryl groups. This N-substitution can influence the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability.

| Modification Site | Example Modification | Rationale for Synthesis |

|---|---|---|

| Aryl Ring (C-4 Methoxy) | Replace -OCH₃ with -Cl | Investigate the effect of an electron-withdrawing group on activity. |

| Aryl Ring (C-5 Position) | Add a -CH₃ group | Probe for additional hydrophobic interactions and steric tolerance. |

| Amide Nitrogen (-NH₂) | Replace with -NHCH₃ | Assess the importance of one N-H hydrogen bond donor and increase lipophilicity. |

| Amide Nitrogen (-NH₂) | Replace with -N(CH₃)₂ | Determine if hydrogen bond donation from the nitrogen is essential for activity. |

Through the synthesis and biological evaluation of analogs, key structural features essential for activity are identified. For a hypothetical target, SAR studies might reveal that:

The sulfonamide group is indispensable and must be unsubstituted or mono-substituted for optimal hydrogen bonding.

The 2,4-dimethoxy substitution pattern is optimal, suggesting that the specific arrangement of these electron-donating groups is crucial for positioning the molecule correctly within the binding site.

The C-5 position of the aryl ring is sensitive to substitution, indicating this part of the molecule may be in close contact with the protein surface, where bulky groups are not tolerated.

Development of Affinity Probes for Target Identification

Once a potent compound like this compound is identified, a significant challenge can be to determine its precise molecular target(s) within the cell. Affinity-based probes are powerful tools designed for this purpose. nih.gov These probes are derivatives of the active compound that have been modified to include a reporter tag (e.g., biotin, a fluorophore) and sometimes a reactive group for covalent linkage. nih.govnih.gov

The design of an effective affinity probe based on this compound requires careful consideration of the SAR data. The reporter tag must be attached at a position on the molecule that is not critical for its biological activity, ensuring that the probe still binds to the intended target. For example, if SAR studies show that the C-5 position is not essential for binding, a linker and a biotin tag could be attached there. Researchers could then use this probe in cell lysates to "pull-down" its binding partners, which can subsequently be identified using techniques like mass spectrometry. google.com This approach provides a direct method for elucidating the mechanism of action of the parent compound.

Medicinal Chemistry and Pharmacological Investigations of 2,4 Dimethoxybenzenesulfonamide Scaffolds

Sulfonamides as Privileged Scaffolds in Drug Discovery

The sulfonamide group (-SO₂NH₂) is considered a "privileged scaffold" in drug discovery due to its unique chemical properties and ability to interact with a diverse range of biological targets. researchgate.netcitedrive.comresearchgate.net This structural motif has been integral to the development of numerous FDA-approved drugs for treating a variety of conditions, including viral infections, cancer, inflammatory diseases, and cardiovascular disorders. researchgate.netcitedrive.comnih.gov The journey of sulfonamides in medicine began with the discovery of the antibacterial drug Prontosil in the 1930s. researchgate.netcitedrive.com Since then, the field has evolved significantly, with researchers continuously exploring the vast chemical space of sulfonamide derivatives to identify new therapeutic agents. researchgate.netcitedrive.com

The versatility of the sulfonamide scaffold lies in its ability to be readily modified, allowing for the fine-tuning of its physicochemical and pharmacological properties. researchgate.net This adaptability enables the design of compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The mechanisms of action of sulfonamide-containing drugs are varied and include the inhibition of enzymes like carbonic anhydrase and proteases, as well as the modulation of signaling pathways such as the JAK/STAT pathway. researchgate.netcitedrive.com The continued exploration of sulfonamides in medicinal chemistry underscores their importance and potential for the discovery of novel drugs with enhanced therapeutic benefits. researchgate.netnih.gov

Exploration of Biological Activities and Therapeutic Applications

Derivatives of 2,4-dimethoxybenzenesulfonamide have been the subject of various pharmacological investigations, revealing a broad spectrum of biological activities. These studies have highlighted the potential of this scaffold in developing new therapeutic agents for a range of diseases.

Antimicrobial Properties of Sulfonamide Derivatives

The sulfonamide scaffold has a long-standing history in the development of antimicrobial agents. researchgate.net Research into derivatives of benzenesulfonamide (B165840) has demonstrated their potential as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, certain 5,7-diisoprenyloxyflavone derivatives have shown significant antibacterial effects, particularly against Staphylococcus aureus. scielo.br One derivative with a 2,4-Cl2 substitution exhibited a minimum inhibitory concentration (MIC) value of 4.4 μM, which is comparable to the standard drug norfloxacin. scielo.br

Furthermore, studies on aliphatic hydrazide-based benzenesulfonamide derivatives have revealed their antimicrobial potential. nih.gov Specific analogs demonstrated notable inhibitory activity against various microbial strains, with some showing minimum inhibitory concentrations (MICs) comparable to standard drugs like streptomycin (B1217042) and terbinafine. nih.gov The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the aromatic ring. nih.gov For example, the presence of certain functional groups at the ortho and para positions has been identified as a critical factor for antibacterial activity against E. coli. nih.gov The continued investigation of sulfonamide derivatives is a promising avenue for the discovery of new and effective antimicrobial drugs. nih.govmdpi.com

Anti-inflammatory Potential

Derivatives of the benzenesulfonamide scaffold have demonstrated significant anti-inflammatory properties in various studies. nih.gov For instance, a benzenoid compound, 2,4-dimethoxy-6-methylbenzene-1,3-diol, derived from Antrodia cinnamomea, has been shown to mitigate psoriasiform inflammation. frontiersin.orgnih.gov This compound was found to suppress the expression of pro-inflammatory mediators, particularly in macrophages, and to inhibit the IL-23/Th17 signaling pathway, which is crucial in the pathogenesis of psoriasis. frontiersin.org

Furthermore, other synthetic benzenesulfonamide derivatives have been investigated for their anti-inflammatory effects. One study reported on novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine that exhibited potent anti-inflammatory activity by suppressing pro-inflammatory mediators in a rat model of carrageenan-induced paw edema. researchgate.net These compounds were found to be more effective than the standard drug indomethacin (B1671933) in reducing paw edema and the levels of pro-inflammatory cytokines like TNF-α, IL-1α, IL-1β, and IL-6. researchgate.net Another compound, 2,4′-dihydroxybenzophenone, has been identified as a promising anti-inflammatory agent that targets the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in lipopolysaccharide-induced systemic inflammation. nih.gov Additionally, certain aryl hydrocarbon receptor (AhR) ligands with structural similarities to known anti-psoriatic agents have shown the ability to dampen inflammatory signaling in human keratinocytes. mdpi.com These findings highlight the potential of benzenesulfonamide-based compounds in the development of new anti-inflammatory therapies. nih.gov

Anticancer and Antitumor Activities

The this compound scaffold has been a focal point in the development of novel anticancer and antitumor agents. nih.gov Sulfonamide derivatives, in general, are recognized for their diverse pharmacological activities, including their ability to inhibit tumor growth. nih.gov

Recent research has explored the synthesis of various benzenesulfonamide derivatives and their evaluation for anticancer properties. nih.govnih.govnih.gov For example, certain derivatives have shown promising activity against a panel of cancer cell lines. nih.gov The mechanism of action for many of these compounds involves the inhibition of key enzymes and pathways that are crucial for cancer cell survival and proliferation.

A key adaptive response of solid tumors to their low-oxygen environment, or hypoxia, is mediated by the hypoxia-inducible factor-1 (HIF-1). nih.gov HIF-1 is a transcription factor that controls the expression of over 100 genes involved in critical processes such as angiogenesis, cell proliferation, and apoptosis, all of which contribute to tumor progression. nih.gov The HIF-1 protein is a heterodimer composed of an oxygen-sensitive α subunit (HIF-1α) and a stable β subunit. nih.gov Under normal oxygen conditions, HIF-1α is rapidly degraded. However, in a hypoxic environment, HIF-1α becomes stable, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of its target genes. nih.gov

The inhibition of the HIF-1 pathway has emerged as a promising strategy for cancer therapy. Research has focused on developing inhibitors that can disrupt the interaction between HIF-1α and its coactivator p300, a crucial step for its transcriptional activity. nih.govnih.gov Novel benzimidazole (B57391) analogues have been identified as HIF inhibitors that target HIF-1α for degradation through the Hsp90-Akt pathway. researchgate.net One such compound demonstrated significant tumor size reduction in in-vivo studies without causing severe side effects. researchgate.net Furthermore, sulfonyl-γ-AApeptides have been designed to mimic the helical domain of HIF-1α, thereby potently inhibiting the HIF-1α/p300 interaction and the subsequent signaling pathway. nih.govnih.gov Gene expression profiling has confirmed that these lead molecules selectively inhibit hypoxia-inducible genes. nih.govnih.gov

A hallmark of cancer cells is their altered metabolism, characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". nih.govmdpi.com This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation. nih.gov The enzyme pyruvate (B1213749) kinase M2 (PKM2) plays a crucial role in this metabolic reprogramming by regulating the final, irreversible step of glycolysis. mdpi.com PKM2 can also act as a transcription factor activator, upregulating the expression of several glycolytic enzymes, including itself, further promoting the switch to aerobic glycolysis. mdpi.com

Targeting tumor glycolysis is being explored as a therapeutic strategy to induce energetic stress and inhibit cancer cell growth. exlibrisgroup.com Increased glycolysis in cancer cells leads to the production and release of lactate (B86563), which acidifies the tumor microenvironment and can contribute to immunotherapy resistance. nih.govexlibrisgroup.com Modulating glycolysis in cancer cells has been shown to sensitize them to chemotherapy and radiotherapy. nih.gov For instance, inhibiting the enzyme lactate dehydrogenase A (LDHA), which converts pyruvate to lactate, can reduce glucose consumption by tumor cells, making more glucose available for immune cells to exert their antitumor functions. exlibrisgroup.com Furthermore, the suppression of aerobic glycolysis in certain immune-suppressive cells within the tumor microenvironment can lead to increased oxidative stress-induced apoptosis in these cells, thereby reducing their immunosuppressive activity. nih.govresearchgate.net

Targeting Topoisomerase IIα

While the broader class of sulfonamides has been explored for a wide range of biological activities, current research has not extensively focused on this compound or its direct analogs as inhibitors of topoisomerase IIα. Topoisomerase IIα is a critical enzyme in DNA replication and a validated target for anticancer drugs. nih.gov Inhibitors of this enzyme can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which prevent the enzyme from functioning, for instance, by blocking the ATP-binding site. nih.govtemple.edu

Studies have shown that various heterocyclic compounds and derivatives can inhibit topoisomerase IIα. For example, a series of acridine–thiosemicarbazone derivatives were synthesized and evaluated for their ability to inhibit this enzyme, with some compounds showing significant inhibition at a concentration of 100 µM. nih.gov Similarly, certain 2,4,6-triphenylpyridine (B1295210) derivatives have demonstrated potent topoisomerase IIα inhibition. nih.gov Although some sulfonamide derivatives of epipodophyllotoxin (B191179) have been synthesized and shown to be potent topoisomerase II poisons, there is a lack of specific data linking the this compound scaffold to this particular enzymatic target. ontosight.ai Future investigations would be necessary to determine if this specific substitution pattern confers any activity against topoisomerase IIα.

Other Potential Biological Activities (e.g., Antifungal, Antimalarial)

The this compound scaffold is part of the broader benzenesulfonamide family, which has shown promise in various therapeutic areas beyond its well-known antibacterial effects, including antifungal and antimalarial activities.

Antifungal Activity: The search for new antifungal agents is driven by the rise of drug-resistant fungal strains. ontosight.aigriffith.edu.au Sulfonamide derivatives have been investigated as a source of novel antifungal compounds. In one study, sulfonamide analogs of (2S, 4R)-Ketoconazole were synthesized and tested for their in vitro activity against clinically relevant fungal pathogens, Candida albicans and Candida glabrata. griffith.edu.au Replacing the acetamide (B32628) group of ketoconazole (B1673606) with small, linear sulfonamides resulted in compounds that maintained potent antifungal activity. griffith.edu.au For instance, analogs with simple sulfonamide moieties showed Minimum Inhibitory Concentration (MIC₇₅) values as low as 125 nM against C. albicans. griffith.edu.au

Table 1: In Vitro Antifungal Activity of (2S, 4R)-Ketoconazole Sulfonamide Analogs

| Compound | R Group on Sulfonamide | C. albicans MIC₇₅ (nM) | C. glabrata MIC₇₅ (nM) |

|---|---|---|---|

| 3a | Methyl | 125 | 500 |

| 3b | Ethyl | 125 | 500 |

| 3c | n-Propyl | 125 | 500 |

| 3d | Isopropyl | >1000 | >1000 |

Data sourced from a study on (2S, 4R)-Ketoconazole sulfonamide analogs. griffith.edu.au

Antimalarial Activity: The sulfonamide group is a key component of the antimalarial drug sulfadoxine, which acts by inhibiting dihydropteroate (B1496061) synthase (DHPS) in Plasmodium species. nih.govpatsnap.com Research has continued to explore new sulfonamide-based compounds for antimalarial activity. A study investigating primary benzenesulfonamide derivatives for their in vitro activity against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum identified several compounds with notable efficacy. patsnap.com Another study focused on synthesizing novel hybrids of sulfonamides with coumarins and nih.govniscpr.res.inwikipedia.org-triazoles. One of the most promising compounds from this series, a triazole bearing a primary sulfonamide, demonstrated an IC₅₀ value of 3.64 µM against the P. falciparum 3D7 strain. ontosight.ai While these studies did not specifically test the 2,4-dimethoxy analog, they support the potential of the benzenesulfonamide scaffold in developing new antimalarial agents. patsnap.comontosight.ai

Pharmacological Mechanisms of Action of Related Compounds

Interaction with Enzymes or Receptors

Beyond DHPS, benzenesulfonamide derivatives have been shown to interact with a variety of other enzymes and receptors, indicating a broad potential for pharmacological activity. A prominent example is their interaction with carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. tandfonline.comnih.gov Specific benzenesulfonamide derivatives have been designed as potent inhibitors of various CA isoforms, including those implicated in cancer, such as CA IX. nih.gov

Other enzymatic targets for benzenesulfonamide derivatives include:

Acetylcholinesterase (AChE): Certain amine sulfonamide derivatives have shown potent inhibitory activity against AChE, an enzyme critical for nerve impulse transmission.

α-Glycosidase: The same study identified derivatives with strong inhibitory effects on α-glycosidase, an enzyme involved in carbohydrate digestion.

Glutathione S-transferase (GST): Inhibition of GST, an enzyme family involved in detoxification and drug resistance, has also been reported for benzenesulfonamide compounds.

In terms of receptor interactions, some derivatives have been investigated for their effects on specific receptor subtypes. For example, 3-amino-4-hydroxybenzenesulfonamide (B74053) has been used as a starting reagent for the synthesis of antagonists for the somatostatin (B550006) receptor subtype 5 (SST5R). The ability of the benzenesulfonamide scaffold to be chemically modified allows for the generation of derivatives that can bind with varying affinities and selectivities to a wide range of biological targets.

Preclinical Studies and Lead Optimization of this compound Analogs

In Vitro Efficacy and Selectivity Assays

The preclinical evaluation of new drug candidates relies heavily on in vitro assays to determine their efficacy and selectivity against specific biological targets. For analogs of this compound, these assays are crucial for establishing structure-activity relationships (SAR) and identifying promising lead compounds.

As discussed in the context of their biological activities (Section 6.2.4), in vitro assays are fundamental. For instance, the antimalarial potential of primary benzenesulfonamide compounds was evaluated using a radiometric growth inhibition assay against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum. patsnap.com This type of assay provides critical data on the compound's potency (often expressed as IC₅₀ values) and its effectiveness against resistant pathogens.

Table 2: In Vitro Antimalarial Activity of Selected Primary Benzenesulfonamide Derivatives

| Compound | P. falciparum 3D7 IC₅₀ (µM) | P. falciparum Dd2 IC₅₀ (µM) |

|---|---|---|

| 1 | 1.8 ± 0.3 | 2.1 ± 0.6 |

| 3 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| 4 | 1.2 ± 0.2 | 1.3 ± 0.1 |

| 7 | >50 | >50 |

Data represents the 50% inhibitory concentration against chloroquine-sensitive (3D7) and -resistant (Dd2) parasite lines. Data from a study on primary benzene (B151609) sulfonamide compounds. patsnap.com

Similarly, in the development of antifungal agents, in vitro susceptibility testing is performed to determine the Minimum Inhibitory Concentration (MIC). This assay measures the lowest concentration of a drug that inhibits the visible growth of a microorganism. For the sulfonamide analogs of ketoconazole, MIC values were determined against C. albicans and C. glabrata, demonstrating the potency of these compounds. griffith.edu.au Selectivity is also a key consideration. For example, while the ketoconazole analogs showed good antifungal activity, they were also tested for their inhibition of human Cyp3A4, a key metabolic enzyme. griffith.edu.au High inhibition of such enzymes can lead to undesirable drug-drug interactions, making selectivity assays a critical component of lead optimization.

In Vivo Efficacy Studies

The true measure of a potential drug's utility lies in its performance within a living system. For derivatives of this compound, in vivo efficacy studies, primarily in xenograft models of cancer, have been crucial in demonstrating their therapeutic promise. These studies involve the implantation of human cancer cells into immunocompromised mice, which then allows for the evaluation of the compound's ability to inhibit tumor growth.

One notable sulfonamide derivative, ELR-510444, has shown significant antitumor activity in a xenograft model using MDA-MB-231 human breast cancer cells. nih.gov This compound was identified as a potent microtubule-disrupting agent, a mechanism shared by several established chemotherapy drugs. nih.gov The in vivo studies with ELR-510444 demonstrated a dose-dependent inhibition of tumor growth, highlighting the potential of this structural class in cancer treatment. nih.gov

Another area of investigation involves the development of dual-target inhibitors. For instance, derivatives of 4-methoxy-N-(1-naphthyl)benzenesulfonamide, which shares a methoxybenzenesulfonamide core, have been designed to inhibit both tubulin and Signal Transducer and Activator of Transcription 3 (STAT3), another key protein implicated in cancer progression. While not exact 2,4-dimethoxy derivatives, these studies underscore the therapeutic strategy of targeting multiple cancer pathways with a single molecule.

The table below summarizes key findings from in vivo efficacy studies of relevant sulfonamide derivatives.

| Compound/Derivative Class | Animal Model | Cancer Cell Line | Key Findings |

| ELR-510444 | Xenograft Mouse Model | MDA-MB-231 (Breast Cancer) | Potent antitumor activity observed. nih.gov |

| A-366 | SCID/bg Mice | MV4;11 (Leukemia) | Modest tumor growth inhibition (45%) was observed. researchgate.net |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | Xenograft Mouse Model | SMMC-7721 (Liver Cancer) | Significant reduction in average tumor weight compared to control. nih.gov |

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Beyond efficacy, the journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its clinical success. A favorable pharmacokinetic profile ensures that an adequate concentration of the drug reaches its target and is maintained for a sufficient duration to exert its therapeutic effect, while also being cleared from the body in a timely manner to avoid toxicity.

Investigations into the ADME properties of sulfonamide-based anticancer agents have revealed important insights. For instance, studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which are structurally related to the 2,4-dimethoxy scaffold, have indicated favorable ADME properties, suggesting their potential for further development. nih.gov

The pharmacokinetic parameters of a drug, such as its half-life (t½), maximum concentration in plasma (Cmax), and bioavailability, are key metrics evaluated in preclinical studies. For example, the pharmacokinetic profile of N-acetylcysteine amide (NACA), an amide derivative, was studied in mice, revealing a significantly higher bioavailability compared to its parent compound, N-acetylcysteine (NAC) (67% vs. 15%, respectively). nih.gov While not a direct this compound derivative, this highlights how structural modifications can dramatically influence a compound's pharmacokinetic behavior.

The following table outlines some of the reported pharmacokinetic and ADME properties for relevant compounds.

| Compound/Derivative Class | Key Pharmacokinetic/ADME Parameter | Finding |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | ADME Properties | Possess favorable ADME characteristics. nih.gov |

| N-acetylcysteine amide (NACA) | Bioavailability | Significantly higher than its parent compound, NAC (67% vs 15%). nih.gov |

| Eritoran (E5564) | Half-life | Relatively long half-life of 50.4 to 62.7 hours. nih.gov |

| Eritoran (E5564) | Plasma Clearance | Slow plasma clearance (0.679 to 0.930 ml/h/kg). nih.gov |

Supramolecular Chemistry of 2,4 Dimethoxybenzenesulfonamide

Crystal Engineering and Design of Supramolecular Architectures

Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. nih.gov For sulfonamides like 2,4-dimethoxybenzenesulfonamide, the goal is to predict and control how the molecules will assemble in the solid state. This is achieved by understanding the hierarchy and interplay of the non-covalent interactions discussed above.

The N-H...O hydrogen bond, forming predictable R²₂(8) dimers or C(4) chains, serves as the primary and most reliable tool for building the initial framework. researchgate.net The substituents on the aromatic ring then play a crucial role in directing the subsequent assembly. The two methoxy (B1213986) groups in this compound can influence the structure in several ways:

Steric Effects: They can sterically hinder certain packing arrangements, favoring others.

Hydrogen Bond Acceptors: The methoxy oxygen atoms can act as alternative C-H...O hydrogen bond acceptors.

Modulation of π-system: They enrich the benzene (B151609) ring with electrons, potentially strengthening π-π stacking interactions.

By systematically varying substituents, as demonstrated in studies of related N-aryl-2,5-dimethoxybenzenesulfonamides, it is possible to generate a range of architectures, from simple one-dimensional chains to complex three-dimensional frameworks. nih.gov The final structure is a delicate balance between the strong, directional N-H...O bonds and the weaker, more diffuse C-H...O and π-π interactions. nih.govresearchgate.net

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule or supramolecular assembly. researchgate.netnih.gov This binding is driven by molecular recognition, which is the specific interaction between the host and guest based on principles of complementarity in size, shape, and chemical functionality. nih.gov

While specific studies detailing this compound as a host or guest are not prominent, its molecular features suggest potential roles in such systems:

As a Host Component: The defined hydrogen bonding capabilities of the sulfonamide group could be used to construct porous supramolecular networks. researchgate.net These networks, assembled through N-H...O and C-H...O bonds, could potentially trap smaller molecules (guests) within their crystalline voids. The selectivity of such a host framework would depend on the size and shape of the pores created by the assembly of the sulfonamide molecules.

The process of molecular recognition would be governed by the sum of the non-covalent interactions between the host and this compound. A host with hydrogen bond donors could interact with the sulfonyl oxygens, while a host with acceptors could bind to the N-H group. Hydrophobic interactions would drive the inclusion of the benzene ring into a nonpolar cavity. aalto.fi

Environmental Fate and Ecotoxicological Considerations

Degradation Pathways in Environmental Compartments

The environmental persistence of 2,4-Dimethoxybenzenesulfonamide is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photodegradation.